molecular formula C12H10F3NO2 B123516 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid CAS No. 153233-36-4

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid

Cat. No. B123516
CAS RN: 153233-36-4
M. Wt: 257.21 g/mol
InChI Key: RJIJUJRAERDEMV-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid” is an organic compound with the formula C12H10F3NO2 . It is also known as 1H-Indole-3-propanoic acid, β-(trifluoromethyl)- . The compound has a molecular weight of 257.21 .


Molecular Structure Analysis

The linear formula for “4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid” is C12H10F3NO2 . The compound has a molecular weight of 257.21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid” are not fully detailed in the search results. It is known that the compound has a molecular weight of 257.21 .

properties

IUPAC Name

4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)9(5-11(17)18)8-6-16-10-4-2-1-3-7(8)10/h1-4,6,9,16H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIJUJRAERDEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345895
Record name 4,4,4-Trifluoro-3-(3-indolyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid

CAS RN

153233-36-4
Record name 4,4,4-Trifluoro-3-(3-indolyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-4,4,4-Trifluoro-3-(3-indolyl)butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the methyl group position in the structure of 4,4,4-Trifluoro-3-(3-indolyl)butyric acid derivatives on their plant growth-promoting activity?

A1: The study by [] demonstrated that the position of the methyl group on the indole ring significantly influences the root growth-promoting activity of 4,4,4-Trifluoro-3-(3-indolyl)butyric acid derivatives. Specifically, the 4-methyl, 6-methyl, and 3-methyl (on the 2-position indole) derivatives exhibited significant root growth-promoting effects in Chinese cabbage, lettuce, and rice. Interestingly, the 1-methyl derivative showed lower activity than the unsubstituted parent compound. This suggests that substitutions at the 4, 6, and 3 positions (2-position indole) might be crucial for enhancing the biological activity, while substitution at the 1-position could be detrimental. This structure-activity relationship provides valuable insights for designing more potent plant growth regulators based on this scaffold.

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